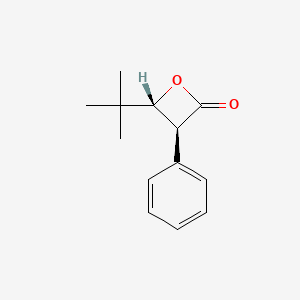
(3S,4R)-4-Tert-butyl-3-phenyloxetan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-4-Tert-butyl-3-phenyloxetan-2-one, also known as tert-butylphenyloxetanone, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
1. Redox Properties and Structural Analysis
- Compounds like 4,6-dimethoxy-1,3-phenylenebis(N-tert-butyl nitroxide) exhibit unique redox properties, including singlet ground states and characteristic EPR fine structures (Kanno et al., 1993). These properties are crucial in studying the behavior of organic compounds under various conditions.
2. Antioxidant Activity
- Studies on compounds like 3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol have helped understand the antioxidant properties and mechanisms of similar structures, which can be applied to (3S,4R)-4-Tert-butyl-3-phenyloxetan-2-one (Lucarini et al., 2001).
3. Calcium Antagonistic Activity
- Research on compounds like CP-060, which possess both Ca(2+) overload inhibition and antioxidant activity, helps in understanding the potential therapeutic applications of structurally related compounds (Kato et al., 1999).
4. Synthesis and Crystal Structures
- The efficient synthesis and crystal structure analysis of compounds like N-tert-butanesulfinyl imines provide insights into the synthesis routes and structural characteristics that might be relevant for (3S,4R)-4-Tert-butyl-3-phenyloxetan-2-one (Ellman et al., 2002).
5. Biocatalytic Synthesis
- The biocatalytic synthesis of key intermediates for drugs like atazanavir using compounds like (2R,3S)-N-tert-Butoxycarbonyl-3-amino-1-chloro-2-hydroxy-4-phenylbutane highlights the potential for biocatalysis in creating complex organic compounds (Wu et al., 2019).
6. Photophysical Properties
- Research on polypyridine ruthenium(II) complexes and their photophysical properties can be extrapolated to understand the behavior of similar complex organic molecules under light exposure (Bonnet et al., 2003).
Propiedades
IUPAC Name |
(3S,4R)-4-tert-butyl-3-phenyloxetan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)11-10(12(14)15-11)9-7-5-4-6-8-9/h4-8,10-11H,1-3H3/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJJQVJJQFIVGZ-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(C(=O)O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1[C@@H](C(=O)O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2981148.png)


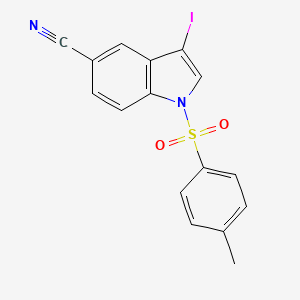
![Ethyl 4-[[2-[[4-(2,5-dimethylphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2981157.png)
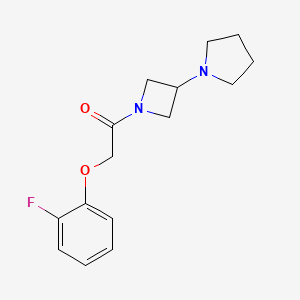


![(E)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2981164.png)

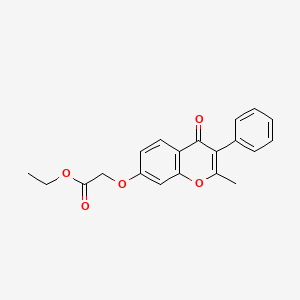

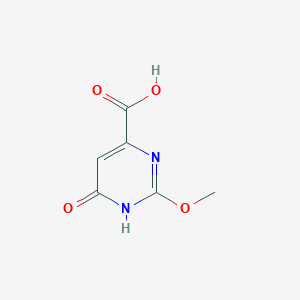
![(3r,5r,7r)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2981171.png)